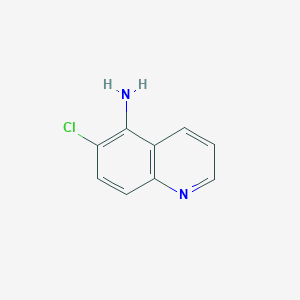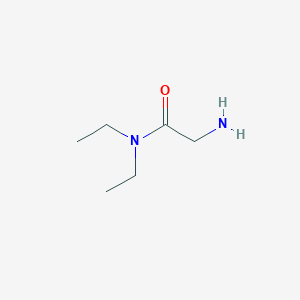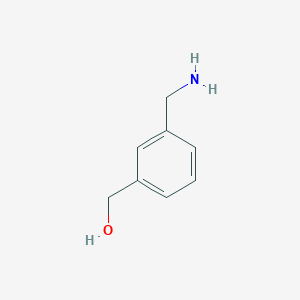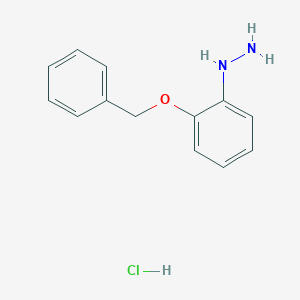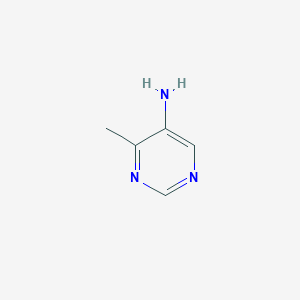![molecular formula C17H13NO2S B112561 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-carbaldehyd CAS No. 383141-54-6](/img/structure/B112561.png)
4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains a benzyloxy group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of “4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” consists of a thiazole ring attached to a phenyl ring through a carbaldehyde group . The phenyl ring is further substituted with a benzyloxy group .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antitumor- und Zytotoxische Mittel
Thiazol-Derivate, einschließlich 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-carbaldehyd, wurden auf ihr Potenzial als Antitumor- und Zytotoxische Mittel untersucht . Diese Verbindungen können synthetisiert und gegen verschiedene Krebszelllinien getestet werden, um ihre Wirksamkeit bei der Hemmung des Tumorwachstums oder der Induktion des Zelltods zu bestimmen.
Chemische Synthese: Bausteine für heterozyklische Verbindungen
Diese Verbindung dient als vielseitiger Baustein bei der Synthese komplexerer heterozyklischer Verbindungen . Sein strukturelles Motiv ist nützlich bei der Konstruktion von Molekülen mit potenziellen biologischen Aktivitäten, wodurch der chemische Raum für die Wirkstoffforschung erweitert wird.
Materialwissenschaften: Färben und Pigmentierung
In den Materialwissenschaften werden Thiazol-Derivate beim Färbeprozess von Polyesterfasern und anderen Materialien verwendet . Die Fähigkeit der Verbindung, sich an Stoffe zu binden und Farbe zu verleihen, macht sie für industrielle Anwendungen in der Textilherstellung wertvoll.
Biologische Studien: Enzyminhibition
Forscher nutzen Thiazol-Derivate, um die Enzyminhibition zu untersuchen, was entscheidend ist, um Stoffwechselwege zu verstehen und Medikamente zu entwickeln, die auf bestimmte Enzyme abzielen .
Landwirtschaftliche Chemie: Fungizide und Pestizide
Der Thiazolring ist ein häufiges Merkmal in vielen Fungiziden und Pestiziden. Der potenzielle Einsatz der Verbindung in der landwirtschaftlichen Chemie liegt in ihrer Fähigkeit, Nutzpflanzen vor Pilzkrankheiten und Schädlingen zu schützen .
Neurowissenschaften: Neurotransmittersynthese
Thiazole sind entscheidend für die Synthese von Neurotransmittern wie Acetylcholin, die für das ordnungsgemäße Funktionieren des Nervensystems unerlässlich sind . Diese Anwendung ist von Bedeutung für die Erforschung neurologischer Erkrankungen und die Entwicklung von Behandlungen.
Wirkmechanismus
Target of Action
The primary target of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which controls several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to cancer .
Mode of Action
The compound interacts with its target, EGFR-TK, by binding to the hinge region of the ATP binding site of EGFR Kinase . This interaction inhibits the kinase activity of EGFR, thereby preventing the autophosphorylation and activation of the cytoplasmic tyrosine kinase domains . This results in the inhibition of the downstream signaling pathways that are responsible for cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway. When the compound binds to EGFR-TK, it inhibits the activation of the receptor, which in turn inhibits the downstream signaling pathways . These pathways include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .
Pharmacokinetics
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have good bioavailability when administered intravenously .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound has shown potent anticancer activity against various cancer cell lines, with IC50 values in the micromolar range . Furthermore, it has been observed to induce the mitochondrial apoptotic pathway and increase the accumulation of reactive oxygen species (ROS) in cancer cells .
Action Environment
The action of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as proteins or other small molecules, can potentially interact with the compound and affect its efficacy .
Biochemische Analyse
Biochemical Properties
It is known that thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Some thiazole derivatives have shown potent antiproliferative results against certain cancer cell lines
Molecular Mechanism
Thiazole derivatives can undergo various chemical reactions, including free radical bromination and nucleophilic substitution
Dosage Effects in Animal Models
Some thiazole derivatives have shown a remarkably excellent blood sugar reducing effect in various animal diabetic disease models .
Eigenschaften
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQFCFRWPGXGJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

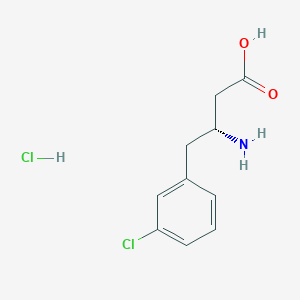
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
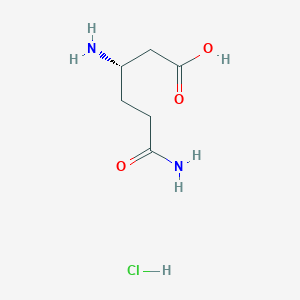
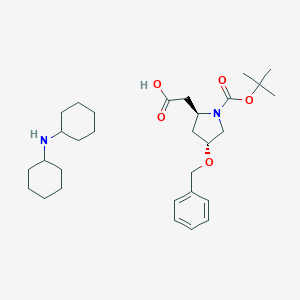
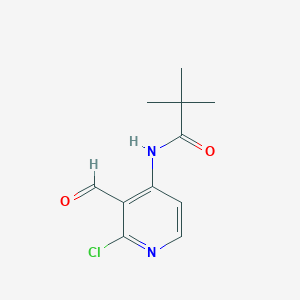
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
